
2-(4-methoxy-3-nitrobenzylidene)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxy-3-nitrobenzylidene)-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H11NO5 and its molecular weight is 309.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.06372245 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
A compound structurally related to 2-(4-methoxy-3-nitrobenzylidene)-1H-indene-1,3(2H)-dione, namely 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, was synthesized through a reaction involving 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-methoxybenzaldehyde. Its crystal structure was determined using X-ray crystallographic techniques, revealing a triclinic space group and providing insights into its molecular conformation and intermolecular interactions (Zeng, 2014).
Reactivity with Nucleophilic Reagents
The reactivity of methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione, compounds related to the one , with various nucleophilic reagents was explored. This study led to the preparation of hydrazines, amides, and hydrazides, which are considered valuable structural blocks for further synthesis, highlighting the compound's potential utility in organic synthesis (Tetere et al., 2011).
Biological Activities and QSAR Analysis
A study on 2-arylidene indan-1,3-diones, which share a similar structural motif, demonstrated significant leishmanicidal and cytotoxic activities, particularly against leukemia cell lines. The most effective compounds were 2-(4-nitrobenzylidene)-1H-indene-1,3(2H)-dione and its derivatives, with IC50 values around 30 µmol/L against Nalm6 cells. The study also employed four-dimensional quantitative structure–activity analysis (4D-QSAR) to understand the relationship between the structure of these compounds and their biological activities, providing valuable insights for the development of new therapeutic agents (de Souza et al., 2021).
Photocatalytic Applications
Research on substituted methoxybenzene derivatives, including 1,2-dimethoxy-4-nitrobenzene, has highlighted the potential of such compounds in photocatalytic applications. These compounds, due to their structural properties, could be involved in photocatalytic processes leading to the selective oxidation of alcohols to aldehydes under visible light irradiation. This suggests a potential application of this compound in green chemistry and photocatalysis (Fun et al., 1997).
Propriétés
IUPAC Name |
2-[(4-methoxy-3-nitrophenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5/c1-23-15-7-6-10(9-14(15)18(21)22)8-13-16(19)11-4-2-3-5-12(11)17(13)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOQWAJCFBMOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
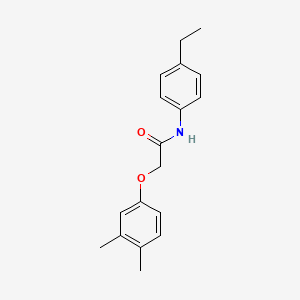
![N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B5548803.png)
![2-{4-[(3-isopropyl-5-isoxazolyl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole](/img/structure/B5548821.png)

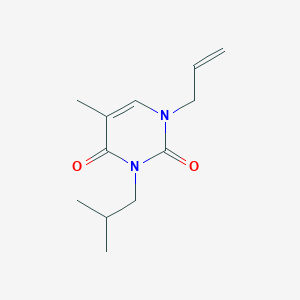
![2,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5548834.png)
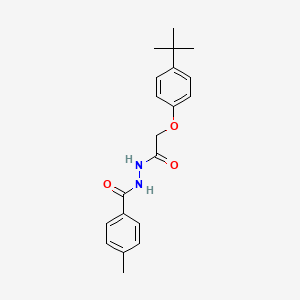

![[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-methoxypyrimidin-5-yl)methanone](/img/structure/B5548871.png)
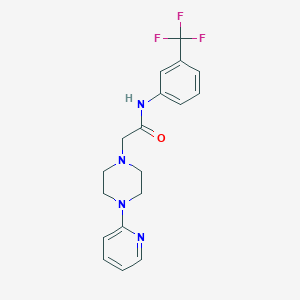

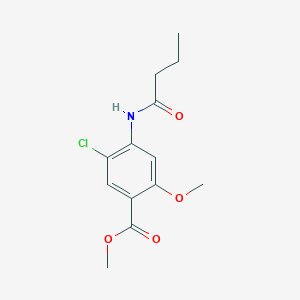
![2-[8-(1-azepanyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B5548898.png)
![2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5548904.png)
